1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)-

Description

Systematic IUPAC Nomenclature and Alternative Designations

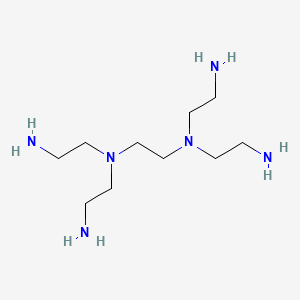

The compound 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)- is systematically named according to IUPAC rules as N'-(2-aminoethyl)-N'-[2-[bis(2-aminoethyl)amino]ethyl]ethane-1,2-diamine . This nomenclature reflects its core ethanediamine backbone (C~2~H~4~(NH~2~)~2~) substituted with four 2-aminoethyl (-CH~2~CH~2~NH~2~) groups at all nitrogen positions.

Alternative designations include:

- N,N,N',N'-Tetrakis(2-aminoethyl)ethylenediamine

- N1,N1’-(Ethane-1,2-diyl)bis[N1-(2-aminoethyl)ethane-1,2-diamine]

- Bis(2-aminoethyl)({2-[bis(2-aminoethyl)amino]ethyl})amine

These synonyms emphasize its structural relationship to ethylenediamine and its tetra-substituted nature. The compound is also referred to as Trientine Impurity 1 in pharmaceutical contexts, highlighting its role as a byproduct in the synthesis of triethylenetetramine-based drugs.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 4097-90-9 , which is critical for regulatory and commercial tracking. Its molecular formula, C~10~H~28~N~6~ , has been validated through multiple analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR).

Key Molecular Data:

| Property | Value |

|---|---|

| Molecular Weight | 232.37 g/mol |

| SMILES | C(CN(CCN)CCN(CCN)CCN)N |

| InChI Key | BPFBNAXGHSFGDC-UHFFFAOYSA-N |

The molecular structure features a central ethanediamine moiety (NH~2~CH~2~CH~2~NH~2~) with each nitrogen atom bonded to two 2-aminoethyl groups. This configuration creates a highly branched topology, as evidenced by its 3D conformational models.

Structural Relationship to Ethyleneamine Homologues

This compound belongs to the ethyleneamine family, characterized by repeating -CH~2~CH~2~- units linked by amine groups. Its structure places it as a higher homolog of simpler ethyleneamines, with distinct functional differences:

Unlike linear homologues (e.g., triethylenetetramine), 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)- exhibits a branched architecture due to its tetra-substitution pattern. This branching enhances its chelation capacity, enabling coordination with multiple metal ions simultaneously. Its structural complexity also influences physical properties, such as higher viscosity compared to linear ethyleneamines.

Coordination Chemistry Comparison:

Properties

IUPAC Name |

N'-(2-aminoethyl)-N'-[2-[bis(2-aminoethyl)amino]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28N6/c11-1-5-15(6-2-12)9-10-16(7-3-13)8-4-14/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFBNAXGHSFGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN)CCN(CCN)CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444404 | |

| Record name | 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-90-9 | |

| Record name | 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Ethylenediamine with Ethyleneimine

- Reaction Principle: Ethylenediamine reacts with excess ethyleneimine in the presence of a strong base catalyst to form the tetrakis(2-aminoethyl) derivative.

- Conditions: Typically carried out under controlled temperature (often 50–120°C) and pressure conditions to favor selective substitution on the amino groups.

- Catalysts: Strong bases or amine catalysts facilitate ring-opening of ethyleneimine and subsequent alkylation.

- Industrial Scale: High-pressure reactors and continuous flow systems are employed to maintain consistent reaction parameters and improve throughput.

- Purification: Advanced separation techniques such as vacuum distillation and extraction are used to isolate the pure product.

Hydrogenation of Iminodiacetonitrile Derivatives

- Method: Hydrogenation of iminodiacetonitrile in organic solvents with hydrogenation catalysts (e.g., Raney nickel) under elevated temperature (50–150°C) and pressure (5–25 MPa).

- Additives: Use of OH-type anion exchange resins and stabilizers to inhibit side reactions and catalyst poisoning.

- Solvents: Alcohols (methanol, ethanol, propanol), ethers, or amides with low carbon numbers (C1–C4) are preferred.

- Outcome: This method yields N-(2-aminoethyl)-1,2-ethanediamine, a key intermediate that can be further alkylated to the tetrakis(2-aminoethyl) derivative.

- Advantages: High selectivity, long catalyst life, and high purity of the product.

Alternative Routes via Diethanolamine and 1,2-Dichloroethane

- Process: Reaction of diethanolamine with 1,2-dichloroethane in a molar ratio of 2–3:1 at 50–120°C and mild pressure (-0.1 to 0.6 MPa) for 3–8 hours.

- Intermediate: Formation of N,N,N',N'-tetrakis(2-hydroxyethyl)-ethylenediamine hydrochloride salt.

- Conversion: Subsequent treatment with alkaline aqueous solution at 50–80°C to convert the salt to the free amine.

- Purification: Liquid-liquid separation, vacuum distillation, and extraction remove water, chloride salts, and residual solvents.

- Note: This method is more commonly used for the hydroxyethyl analog but can be adapted for aminoethyl derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions (Temp, Pressure) | Catalysts/Additives | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of Ethylenediamine with Ethyleneimine | Ethylenediamine, Ethyleneimine | 50–120°C, variable pressure | Strong base catalysts | High selectivity, scalable | Requires careful control to avoid side reactions |

| Hydrogenation of Iminodiacetonitrile | Iminodiacetonitrile, H2 | 50–150°C, 5–25 MPa | Hydrogenation catalyst, anion exchange resin | High purity, catalyst longevity | High pressure equipment needed |

| Reaction of Diethanolamine with 1,2-Dichloroethane | Diethanolamine, 1,2-Dichloroethane | 50–120°C, -0.1 to 0.6 MPa | None specified | Mild conditions, well-established | Produces hydroxyethyl intermediate, requires further conversion |

Research Findings and Optimization Insights

- Selectivity and Yield: The alkylation route using ethyleneimine is favored for direct synthesis but requires precise control of molar ratios and reaction environment to minimize polymerization and side products.

- Catalyst Role: Strong bases and hydrogenation catalysts significantly improve reaction rates and selectivity. The use of anion exchange resins in hydrogenation prevents catalyst deactivation.

- Solvent Effects: Alcohol solvents (C3–C9) in the alkylation step improve solubility and selectivity, reducing side reactions compared to aqueous media.

- Temperature and Pressure: Elevated temperatures (140–180°C) and pressures (up to 20 MPa) enhance reaction kinetics but must be balanced against safety and equipment constraints.

- Purification: Multi-step purification involving vacuum distillation, extraction, and fractionation is critical to remove residual solvents, salts, and by-products, ensuring high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in peptide synthesis.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. The compound’s multiple amino groups allow it to interact with various molecular targets, facilitating a range of chemical reactions .

Comparison with Similar Compounds

1,2-Ethanediamine, N,N,N',N'-tetramethyl-

- Molecular Formula : C₆H₁₆N₂

- Molecular Weight : 116.20 g/mol

- Key Differences: Substituents: Methyl (-CH₃) groups replace the aminoethyl (-CH₂CH₂NH₂) groups. Chelation Capacity: Lacks primary amines; tertiary amines have weaker metal-binding affinity. Solubility: Hydrophobic methyl groups reduce water solubility compared to the hydrophilic aminoethyl substituents in the target compound. Applications: Used as a base in organic synthesis and as a corrosion inhibitor, unlike the target compound’s role in metal coordination .

TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine)

- Molecular Formula : C₂₆H₂₈N₆

- Molecular Weight : 440.55 g/mol

- Key Differences: Donor Atoms: Pyridinyl nitrogen atoms (aromatic, sp²-hybridized) vs. aliphatic amines (sp³) in the target compound. Metal Specificity: TPEN selectively chelates Zn²⁺ and Fe²⁺ with high affinity (log K ~15 for Zn²⁺), whereas the target compound binds lanthanides (e.g., Tb³⁺, Eu³⁺) via multiple amine donors . Biological Use: TPEN is a cell-permeable zinc chelator in biochemical assays, while the target compound is non-cell-penetrating and used in vitro for luminescent probes .

Triethylenetetramine (TETA)

- Molecular Formula : C₆H₁₈N₄

- Molecular Weight : 146.23 g/mol

- Key Differences: Structure: Linear triamine with alternating ethylene (-CH₂CH₂-) and amine (-NH₂) groups vs. branched aminoethyl substituents in the target compound. Denticity: TETA is tetradentate, whereas the target compound is octadentate. Applications: TETA is used in chelation therapy (e.g., Wilson’s disease) and epoxy curing, while the target compound specializes in stabilizing high-coordination-number lanthanide complexes .

Comparative Data Table

Research Findings and Functional Contrasts

- Coordination Flexibility : The target compound’s branched structure enables adaptable binding to large lanthanide ions, whereas linear analogs like TETA exhibit rigid geometries .

- Thermodynamic Stability : Complexes with the target compound show higher stability constants (log K ~18 for Eu³⁺) compared to TPEN (log K ~15 for Zn²⁺), attributed to its greater denticity .

- Synthetic Accessibility : The target compound requires multi-step synthesis from α,ω-glycol-diamine precursors (e.g., Scheme 2 in ), while TPEN is synthesized via alkylation of ethylenediamine with 2-picolyl chloride .

Biological Activity

1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)-, commonly referred to as TAE, is a polyamine compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of TAE, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

TAE is a tetravalent amine characterized by four aminoethyl groups attached to a central ethanediamine backbone. Its structural formula can be represented as:

This unique structure allows TAE to engage in various biochemical interactions, which are crucial for its biological activity.

TAE exhibits its biological effects through several mechanisms:

1. Interaction with Cellular Components

TAE can interact with cell membranes and proteins due to its cationic nature. This interaction can lead to alterations in membrane permeability and protein function.

2. Modulation of Enzyme Activity

Research indicates that TAE may influence the activity of key enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.

3. Induction of Oxidative Stress

TAE has been implicated in the induction of oxidative stress within cells. This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis .

Biological Activities

The biological activities associated with TAE include:

1. Antimicrobial Activity

TAE has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown that it exhibits inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli.

2. Anticancer Potential

TAE's ability to induce apoptosis in cancer cells has been explored in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways involved in cell growth and survival .

3. Neuroprotective Effects

There is emerging evidence suggesting that TAE may have neuroprotective properties. It appears to protect neuronal cells from oxidative damage and may enhance cognitive function through its action on neurotransmitter systems .

Pharmacokinetics

The pharmacokinetic profile of TAE is essential for understanding its therapeutic potential:

- Absorption : TAE is readily absorbed when administered orally or intravenously.

- Distribution : It distributes widely across tissues due to its small size and hydrophilic nature.

- Metabolism : TAE undergoes metabolic transformations primarily via phase I reactions mediated by cytochrome P450 enzymes.

- Excretion : The metabolites are excreted primarily through renal pathways.

Case Studies

Several case studies highlight the biological activity of TAE:

- Antimicrobial Efficacy : A study demonstrated that TAE exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that TAE reduced cell viability by 70% at a concentration of 100 µM after 48 hours of treatment, indicating significant anticancer activity .

- Neuroprotection in Animal Models : Research involving animal models showed that administration of TAE improved cognitive performance in memory tasks while reducing markers of oxidative stress in brain tissue .

Q & A

Q. What are the standard synthetic protocols for preparing 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)- and its derivatives?

The synthesis typically involves multi-step nucleophilic substitution reactions. A common approach is reacting ethylenediamine with 2-aminoethyl electrophiles (e.g., halogenated or sulfonated derivatives) under controlled conditions. For example:

- Step 1 : Ethylenediamine is treated with 2-chloroethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 24–48 hours.

- Step 2 : Excess amine groups are protected using Boc (tert-butoxycarbonyl) groups to avoid side reactions.

- Step 3 : Deprotection with trifluoroacetic acid yields the final product.

Key factors affecting yield include solvent polarity, temperature, and stoichiometric ratios of reactants .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

The compound’s structure is confirmed via:

- NMR Spectroscopy : H and C NMR to identify amine protons (δ 1.5–2.5 ppm) and ethylene backbone signals.

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H] peak at m/z 261).

- Elemental Analysis : Confirming C, H, and N content within ±0.3% of theoretical values.

X-ray crystallography is used for derivatives with coordinating groups (e.g., benzimidazolyl or pyridyl substituents) to resolve ligand geometry .

Q. What are the primary chemical properties influencing its reactivity in coordination chemistry?

The compound acts as an octadentate ligand due to its four 2-aminoethyl arms. Key properties include:

- Basicity : pKa values of amine groups range from 8.5–10.5, enabling pH-dependent metal binding.

- Flexibility : The ethylene backbone allows conformational adjustments for optimal metal coordination.

- Chelation Stability : Forms stable complexes with transition metals (e.g., Ni, Cu) and lanthanides (e.g., Tb) with log K values >15 .

Advanced Research Questions

Q. How does ligand geometry influence coordination behavior with lanthanide ions in luminescent applications?

The ligand’s octadentate structure creates a rigid, pre-organized cavity that minimizes solvent access, enhancing luminescence in lanthanide complexes (e.g., Tb). Key design considerations:

- Denticity : The eight donor atoms (four primary amines and four secondary amines) provide high coordination saturation.

- Steric Effects : Bulky substituents (e.g., benzimidazolyl groups) reduce non-radiative decay by shielding the metal center.

- Solvent Choice : Anhydrous DMSO or DMF prevents water-induced quenching of excited states .

Q. What experimental strategies resolve contradictions in reported stability constants for metal complexes?

Discrepancies in log K values often arise from:

- pH Variability : Use a standardized buffer (e.g., 0.1 M KCl/TRIS, pH 7.4) to ensure consistent protonation states.

- Competing Ligands : Purify the compound via column chromatography (silica gel, MeOH/CHCl) to remove residual amines.

- Spectroscopic Calibration : Validate stability constants using complementary methods (e.g., UV-Vis titration vs. potentiometry) .

Q. How can the chelation efficiency of this compound be optimized for Zn2+^{2+}2+ sequestration in cellular studies?

To enhance Zn binding in biological systems:

- Derivatization : Introduce thiol or carboxylate groups to increase metal affinity (e.g., TPEN derivatives).

- Membrane Permeability : Modify with lipophilic groups (e.g., alkyl chains) while maintaining water solubility via PEG spacers.

- Competition Assays : Use ICP-MS to quantify Zn displacement in the presence of endogenous ligands (e.g., metallothioneins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.